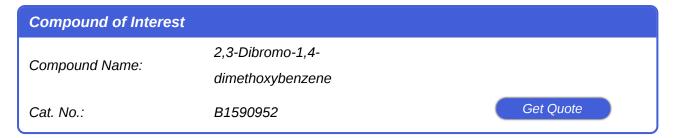




Physical and chemical properties of dibrominated hydroquinone ethers

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An In-depth Technical Guide to the Physical and Chemical Properties of Dibrominated Hydroquinone Ethers

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibrominated hydroquinone ethers. It is intended for researchers, scientists, and professionals in drug development who work with these compounds. The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key processes. The primary example used throughout this guide is 1,4-Dibromo-2,5-dimethoxybenzene, a common and well-characterized dibrominated hydroquinone ether.

Introduction to Dibrominated Hydroquinone Ethers

Dibrominated hydroquinone ethers are a class of organohalogen compounds derived from hydroquinone, a benzene ring substituted with two hydroxyl groups in the para position (benzene-1,4-diol). In these ethers, the hydrogen atoms of the hydroxyl groups are replaced by alkyl or aryl groups, and two hydrogen atoms on the benzene ring are substituted with bromine atoms.

The general structure consists of a dimethoxybenzene ring with two bromine substituents. The positions of the bromine atoms and the nature of the ether groups can vary, leading to different isomers with distinct properties. These compounds are often crystalline solids and serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for molecular electronics.[1][2]



Physical and Spectroscopic Properties

The physical properties of dibrominated hydroquinone ethers are influenced by their molecular weight, symmetry, and the positions of the bromine atoms.

General Physical Properties

Quantitative physical data for several dibrominated hydroquinone ether isomers are summarized in Table 1. 1,4-Dibromo-2,5-dimethoxybenzene is typically a white to off-white crystalline solid.[2] It is sparingly soluble in water but shows better solubility in organic solvents like ether and benzene.[2][3]

Table 1: Physical Properties of Dibrominated Hydroquinone Ethers

Property	1,4-Dibromo-2,5- dimethoxybenzene	2,3-Dibromo-1,4- dimethoxybenzene	2,5- Dibromohydroquin one (Precursor)
CAS Number	2674-34-2	5030-61-5[4]	14753-51-6
Molecular Formula	C ₈ H ₈ Br ₂ O ₂ [5]	C ₈ H ₈ Br ₂ O ₂ [4]	C ₆ H ₄ Br ₂ O ₂
Molecular Weight	295.96 g/mol [5]	295.96 g/mol [4]	267.90 g/mol
Appearance	White to light yellow crystalline powder	Not specified	Not specified
Melting Point	144-149 °C[6]	Not specified	191-194 °C
Boiling Point	290.3 ± 35.0 °C (Predicted)[6]	Not specified	Not specified
Density	2.24 g/cm ³ [6]	Not specified	Not specified
Refractive Index	1.4947 (Estimate)[6]	Not specified	Not specified
Storage Temperature	Room Temperature, sealed in dry conditions[6]	Not specified	Not specified

Spectroscopic Data



Spectroscopic techniques are essential for the structural elucidation and characterization of dibrominated hydroquinone ethers.

Infrared (IR) Spectroscopy: The IR spectrum of ethers is characterized by a strong C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ region.[7] For aromatic ethers, this band is often found between 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the ether functionality as opposed to the hydroquinone precursor.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton signals for the methoxy groups (-OCH₃) in compounds like 1,4-Dibromo-2,5-dimethoxybenzene typically appear as a sharp singlet in the range of 3.5-4.0 ppm. The aromatic protons are deshielded and their chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.[7]
- 13C NMR: Carbons directly attached to the ether oxygen atom are typically found in the 50-80 ppm range.[7] Aromatic carbons will appear further downfield, with their specific shifts determined by the substitution pattern.

Crystal Structure: The crystal structure of 1,4-Dibromo-2,5-dimethoxybenzene has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system. The molecule is centrosymmetric, with the benzene ring being planar.[1]

Table 2: Crystal Structure Data for 1,4-Dibromo-2,5-dimethoxybenzene

Parameter	Value	
Crystal System	Monoclinic[1]	
Molecular Weight	295.94[1]	
Cell Dimensions	a = 6.573 Å, b = 8.438 Å, c = 8.756 Å, β = 90.14°[1]	
Cell Volume	485.6 ų[1]	
Z Value	2[1]	



Chemical Properties and Reactivity

Dibrominated hydroquinone ethers exhibit reactivity characteristic of electron-rich aromatic systems, tempered by the presence of deactivating bromine atoms.

Oxidation

Hydroquinone ethers can be oxidized to their corresponding quinones.[9] The electrochemical oxidation of bis(trimethylsilyl) ethers of hydroquinones has been shown to yield the corresponding quinones in high yields (80-90%).[9] This reaction proceeds through a one-electron oxidation to form a cation radical, which then decomposes to the quinone.[9] Similarly, dibrominated hydroquinone ethers can undergo oxidation, a reaction that is central to the broader chemistry of hydroquinones and quinones, which act as reversible two-electron redox centers in many biological systems.[10][11]

Electrophilic Aromatic Substitution

The methoxy groups are activating, ortho-para directing groups, while the bromine atoms are deactivating but also ortho-para directing. This interplay governs the regioselectivity of further substitution reactions. For example, chlorination of hydroquinone dimethyl ether can be controlled to produce mono- or dichlorinated products.[12][13]

Use as a Synthetic Intermediate

1,4-Dibromo-2,5-dimethoxybenzene is a key intermediate in the synthesis of materials used for molecular switches, transistors, and memory devices.[1] The bromine atoms can be replaced or used in cross-coupling reactions to build more complex molecular architectures.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dibrominated hydroquinone ethers are crucial for reproducible research.

Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene

This protocol describes the direct bromination of 1,4-dimethoxybenzene.

Materials:



- 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)[3]
- Molecular Bromine (Br₂)
- Acetic Acid (glacial)
- Sodium bisulfite solution (for quenching)
- Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (for drying)

Procedure:

- Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a
 magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain
 a low temperature.
- Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred solution.
 The reaction is exothermic and the temperature should be monitored and controlled.
- The methoxy groups direct the electrophilic substitution to the 2 and 5 positions, leading to the desired dibrominated product.[2]
- After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Quench the reaction by slowly adding a saturated solution of sodium bisulfite to neutralize any unreacted bromine.
- Pour the reaction mixture into water and extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization (e.g., from ethanol) to yield white to off-white crystals of 1,4-Dibromo-2,5-dimethoxybenzene.[2]





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Caption: Synthesis workflow for 1,4-Dibromo-2,5-dimethoxybenzene.

HPLC Analysis of Hydroquinone Ethers

This protocol provides a general method for the identification and quantification of hydroquinone ethers in various matrices, such as cosmetic products.[14][15]

Equipment and Chemicals:

- High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.[14]
- C18 reverse-phase column (e.g., 5 μm particle size, 4.6 mm i.d. × 250 mm).[14]
- Methanol (HPLC grade).[14]
- Acetonitrile (HPLC grade).[14]
- Formic acid.[14]
- Deionized water.[14]
- Reference standards of the target analytes.

Procedure:

• Standard Preparation: Accurately weigh reference standards of the dibrominated hydroquinone ethers and dissolve them in methanol to prepare stock solutions. Create a

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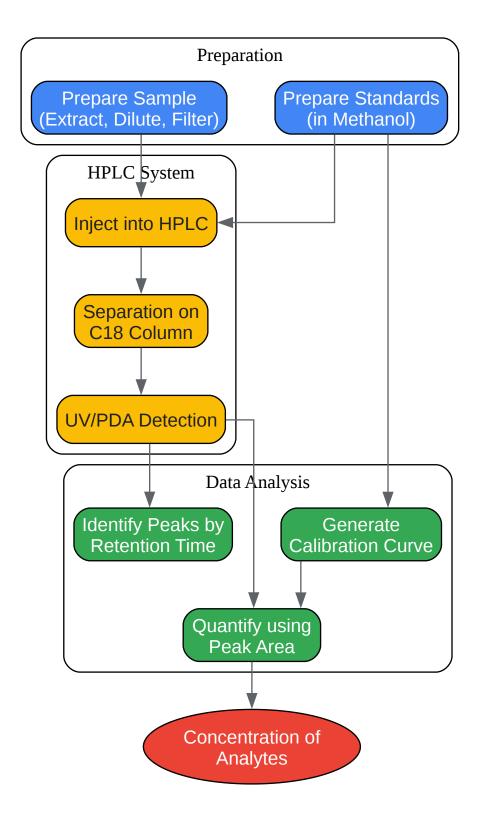




series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range of the samples.[14]

- Sample Preparation: Accurately weigh a known amount of the sample into a volumetric flask. Add methanol and ultrasonicate for approximately 30 minutes to extract the analytes. Dilute to the mark with methanol. Filter the solution through a 0.45 μm membrane filter to remove particulate matter before injection.[14]
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution is often used. For example, a mixture of water (with 0.1% formic acid) and acetonitrile or methanol. The gradient program is optimized to achieve separation of all target analytes.[15]
 - Flow Rate: Typically 1.0 mL/min.[14]
 - Injection Volume: 10-20 μL.[14]
 - Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
 - Detection: Monitor the eluent using a UV/PDA detector at a wavelength where the analytes show maximum absorbance (e.g., around 290 nm for hydroquinone derivatives).
 [16]
- Analysis: Inject the standard solutions to create a calibration curve (peak area vs.
 concentration). Inject the prepared sample solutions. Identify the peaks in the sample
 chromatogram by comparing their retention times with those of the standards. Quantify the
 analytes by using the calibration curve.[17]





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Caption: General workflow for HPLC analysis of hydroquinone ethers.



Safety and Handling

Dibrominated hydroquinone ethers should be handled with appropriate safety precautions. For 1,4-Dibromo-2,5-dimethoxybenzene, the Globally Harmonized System (GHS) classifications indicate that it causes skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Dibrominated hydroquinone ethers, particularly isomers like 1,4-Dibromo-2,5-dimethoxybenzene, are valuable compounds in synthetic chemistry. Their physical properties are well-defined, with detailed spectroscopic and crystallographic data available. Their chemical reactivity, centered around oxidation and electrophilic substitution, makes them versatile building blocks. The standardized protocols for their synthesis and analysis facilitate their application in research and development for new materials and pharmaceuticals. Proper safety measures are essential when handling these irritant compounds.

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